molecular formula C10H14N2O2 B2534491 Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1909314-11-9

Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2534491
CAS RN: 1909314-11-9
M. Wt: 194.234
InChI Key: PEOTWIGAGRITRR-UHFFFAOYSA-N
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Description

“Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the CAS Number: 1909314-11-9 . It has a molecular weight of 194.23 . The IUPAC name for this compound is “methyl 6-cyano-2-azabicyclo [2.2.2]octane-2-carboxylate” and its Inchi Code is 1S/C10H14N2O2/c1-14-10 (13)12-6-7-2-3-9 (12)8 (4-7)5-11/h7-9H,2-4,6H2,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate” can be represented by the Inchi Code: 1S/C10H14N2O2/c1-14-10 (13)12-6-7-2-3-9 (12)8 (4-7)5-11/h7-9H,2-4,6H2,1H3 . This indicates that the compound has a bicyclic structure with a cyano group attached to the 6th carbon and a carboxylate group attached to the 2nd carbon of the azabicyclo[2.2.2]octane ring.


Physical And Chemical Properties Analysis

“Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate” is an oil at room temperature . . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research in organic synthesis explores the unique reactivity and applications of Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate and its derivatives. For instance, studies have demonstrated the compound's role in the synthesis of complex bicyclic structures and its involvement in novel chemical reactions. The synthesis of conformationally restricted nonchiral pipecolic acid analogues is one such example, where practical syntheses of 2-azabicyclo compounds, including the one , are reported. These syntheses involve key steps like the tandem Strecker reaction and intramolecular nucleophilic cyclization, showcasing the compound's versatility in organic synthesis (Radchenko et al., 2009).

Medicinal Chemistry and Drug Design

In medicinal chemistry, Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate derivatives are explored for their pharmacological potentials. This research includes synthesizing and testing derivatives for various biological activities, such as antiarrhythmic properties. For example, derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, which is structurally related, have shown strong antiarrhythmic and local anesthetic activity, highlighting the therapeutic potential of compounds within this chemical framework (Longobardi et al., 1979).

Material Science and Photocatalysis

The compound and its derivatives also find applications in material science, particularly in the development of novel photocatalytic materials. The photochemical behavior of these compounds can lead to new materials with unique electronic and structural properties. A study on the photochemical cycloaddition reactions involving similar bicyclic structures demonstrates the potential of these compounds in synthesizing new materials with specific optical and electronic characteristics (Shimo et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOTWIGAGRITRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CCC1C(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate

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